molecular formula C24H32N2O3 B11323482 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide

Katalognummer: B11323482
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: XUDVSFOGLLMFDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Vorbereitungsmethoden

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Attachment of the 4-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the 4-methylphenyl group to the benzamide core.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzamide core.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide can be compared with similar compounds, such as:

    N-(4-methylphenyl)-4-(2-methylpropoxy)benzamide: Lacks the morpholine group, which may result in different chemical and biological properties.

    N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide: Lacks the 2-methylpropoxy group, which may affect its solubility and reactivity.

    N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide: Contains a methoxy group instead of a 2-methylpropoxy group, potentially altering its chemical behavior and interactions.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Eigenschaften

Molekularformel

C24H32N2O3

Molekulargewicht

396.5 g/mol

IUPAC-Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H32N2O3/c1-18(2)17-29-22-10-8-21(9-11-22)24(27)25-16-23(26-12-14-28-15-13-26)20-6-4-19(3)5-7-20/h4-11,18,23H,12-17H2,1-3H3,(H,25,27)

InChI-Schlüssel

XUDVSFOGLLMFDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC(C)C)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.